(1-(5-chloropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone

Forensic Toxicology LC-QTOF-MS Biotransformation Pathways

(1-(5-chloropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone, commonly designated 5-chloro THJ-018, is a synthetic cannabinoid (SC) belonging to the naphthoylindazole structural class. It is the 5-chloropentyl analog of the controlled substance THJ-018, distinguished by a terminal chlorine substitution on the N-alkyl chain of the indazole core.

Molecular Formula C23H21ClN2O
Molecular Weight 376.9 g/mol
CAS No. 2365471-28-7
Cat. No. B12351564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-chloropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone
CAS2365471-28-7
Molecular FormulaC23H21ClN2O
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCCl
InChIInChI=1S/C23H21ClN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2
InChIKeyKLRDJQQYGMTILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro THJ-018 (CAS 2365471-28-7): Structural, Analytical, and Procurement Profile


(1-(5-chloropentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone, commonly designated 5-chloro THJ-018, is a synthetic cannabinoid (SC) belonging to the naphthoylindazole structural class . It is the 5-chloropentyl analog of the controlled substance THJ-018, distinguished by a terminal chlorine substitution on the N-alkyl chain of the indazole core. The compound is primarily supplied as an analytical reference standard (≥98% purity) for forensic toxicology and research applications, with documented solubility in acetonitrile, DMF, DMSO, ethanol, and methanol . Its recognized status in international drug control schedules, including explicit listing in Singapore's Misuse of Drugs Act as '5-Chloro-THJ-018 and its chloro positional isomers in the pentyl group,' underscores the critical compliance and authenticity verification needs driving its procurement [1].

Why 5-Chloro THJ-018 Cannot Be Substituted by THJ-018, JWH-018, or Other In-Class Analogs


Attempts to substitute 5-chloro THJ-018 with its non-halogenated parent THJ-018 or the indole analog JWH-018 for analytical method development, forensic identification, or pharmacological studies will introduce critical errors. The terminal chlorine atom on the pentyl chain fundamentally alters the compound's biotransformation pathways, generating unique oxidative dechlorination and dihydrodiol metabolites not produced by non-halogenated or fluorinated analogs [1]. This distinct metabolic profile means that analytical MS/MS transitions, chromatographic retention times, and diagnostic urinary biomarkers established for THJ-018 or JWH-018 are not transferable to 5-chloro THJ-018 detection. Furthermore, class-level evidence demonstrates that the indazole core confers systematically higher CB1 receptor binding affinity (Ki = 0.17–39 nM) compared to the indole core (Ki = 0.95–160 nM), establishing that core scaffold alone is a significant determinant of pharmacological potency and cannot be disregarded in receptor activity studies [2].

Quantitative Differentiation Evidence for 5-Chloro THJ-018


Distinct Phase I Metabolic Profile: Oxidative Dechlorination vs. Hydroxylation

In a dedicated in vitro/in vivo metabolism study using pooled human liver microsomes (HLM), cytosol, and an authentic user urine sample analyzed by LC-QTOF-MS, 5-chloro THJ-018 generated a metabolic signature fundamentally different from its non-halogenated parent THJ-018. While THJ-018 metabolism is dominated by mono-hydroxylation and subsequent glucuronidation, 5-chloro THJ-018 undergoes a major oxidative dechlorination pathway, forming an alcohol metabolite not observed for THJ-018, alongside unique dihydrodiol formation. A total of 23 in vitro phase I and II biotransformation products were identified for 5-chloro THJ-018, with only 6 detected in vivo, where oxidative dechlorination was the predominant pathway [1]. This confirms that halogenation at the terminal pentyl carbon redirects CYP450-mediated metabolism, producing diagnostic biomarkers distinct from THJ-018.

Forensic Toxicology LC-QTOF-MS Biotransformation Pathways

Indazole Core Advantage: Higher CB1 Binding Affinity Than Indole Scaffolds

A systematic competitive radioligand binding study of 30 synthetic cannabinoid receptor agonists (SCRAs) at human CB1 receptors demonstrated that compounds bearing an indazole core consistently exhibit higher binding affinity (Ki range: 0.17–39 nM) compared to their indole-core counterparts (Ki range: 0.95–160 nM) [1]. When applied to naphthoyl-type cannabinoids, this principle is validated by the parent compound THJ-018, which displays a CB1 Ki of 5.84 nM (indazole core) versus JWH-018's Ki of 9.00 nM (indole core), representing a ~1.5-fold affinity improvement attributable to the indazole scaffold alone [2][3]. Although direct Ki data for 5-chloro THJ-018 have not been published, this class-level scaffold advantage is a structural property inherent to the compound.

Cannabinoid Receptor Radioligand Binding Structure-Activity Relationship

hCB1 Functional Potency: THJ-018 Series EC50 in the Context of Halogenated Analogs

In an AequoScreen hCB1 functional assay, the parent compound THJ-018 demonstrated an EC50 of 48.8 nM with an efficacy (Emax) of 96.39% relative to JWH-018 [1]. While the 5-chloro analog's EC50 has not been directly reported in this assay, the broader SAR literature demonstrates that for structurally related SCRA series (e.g., JWH-122 analogs), the addition of a terminal chlorine atom on the N-pentyl chain enhanced CB1 potency (lower EC50) compared to bromo and iodo analogs. Specifically, 5-chloropentyl JWH-122 analogs exhibited EC50 values at CB1 ranging from 74.1 to 283.7 nM, with the chlorine-substituted variant being the most potent among the halogen series [2]. This halogen-dependent potency trend provides a plausible expectation that 5-chloro THJ-018 may exhibit altered CB1 potency relative to THJ-018.

CB1 Receptor Functional Assay EC50 Potency

Chemical Identity and Purity: Certified Reference Standard with Defined Physicochemical Properties

5-chloro THJ-018 is commercially available as a certified analytical reference standard (CAS 2365471-28-7) with a purity of ≥98%, a defined molecular formula of C23H21ClN2O, and a formula weight of 376.9 g/mol . Its UV absorption maxima are precisely characterized at λmax 220 and 318 nm, and its full 70eV EI mass spectrum is deposited in the Cayman Spectral Library, enabling unequivocal identification by GC-MS . The compound's predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 569.1±30.0 °C at 760 mmHg . For comparison, the non-chlorinated THJ-018 has a molecular formula of C23H22N2O (MW 342.4 g/mol), while the 5-fluoro analog THJ-2201 has C23H21FN2O (MW 360.4 g/mol). The chlorine atom in 5-chloro THJ-018 increases molecular mass by 34.5 Da relative to THJ-018, a diagnostic mass shift that is critical for MS-based identification and differentiation from other THJ-series compounds in complex matrices [1].

Analytical Reference Standard Quality Control GC-MS Spectral Library

Optimal Application Scenarios for Procuring 5-Chloro THJ-018 Reference Standard


Forensic Urinalysis: Confirmatory LC-MS/MS Method Development Using Oxidative Dechlorination Biomarkers

Forensic toxicology laboratories developing confirmatory LC-MS/MS methods for 5-chloro THJ-018 intake must target the oxidative dechlorination metabolites identified in the Vervliet et al. (2019) metabolism study. Because 5-chloro THJ-018 is extensively biotransformed and virtually no parent compound is detectable in urine, spiking reference standards into blank urine for method validation is insufficient without knowledge of the specific in vivo metabolites. The study confirmed that oxidative dechlorination is the predominant in vivo pathway, producing six detectable metabolites distinct from the hydroxylation-dominated profile of THJ-018 . Laboratories can use the 5-chloro THJ-018 reference standard to generate these metabolites in vitro via HLM incubation for use as analytical targets, ensuring method specificity against other THJ-series cannabinoids.

Seized Drug Analysis: Differentiating 5-Chloro THJ-018 from THJ-018 and THJ-2201 via GC-MS and Isotopic Pattern Recognition

Drug analysis laboratories receiving suspect powders or herbal materials can use the 5-chloro THJ-018 reference standard for precise chromatographic retention time alignment and mass spectral matching. The compound's characteristic chlorine isotopic pattern (³⁵Cl/³⁷Cl, ~3:1 ratio) in EI-MS full scan spectra provides a unique identifier that distinguishes it from THJ-018 (no halogen pattern) and THJ-2201 (fluorine, monoisotopic) . The certified ≥98% purity of the Cayman reference standard supports quantitative analysis and calibration curve construction for determining the concentration of 5-chloro THJ-018 in seized materials. Additionally, the explicit scheduling of 5-chloro THJ-018 in Singapore under the Misuse of Drugs Act means that possession and trafficking prosecutions rely on unequivocal analytical identification, for which a certified reference standard is a legal prerequisite.

CB1 Receptor Pharmacology: Investigating Halogen-Dependent Potency Trends in the Naphthoylindazole Series

Pharmacologists studying the structure-activity relationships of synthetic cannabinoids at the CB1 receptor can employ 5-chloro THJ-018 as part of a systematic halogen series (H, F, Cl, Br, I) on the indazole scaffold. The class-level evidence that indazole cores confer higher CB1 binding affinity than indole cores (Ki ranges: 0.17–39 nM vs. 0.95–160 nM) establishes 5-chloro THJ-018 as a member of the higher-affinity scaffold family. The parent compound THJ-018's EC50 of 48.8 nM at hCB1 provides a baseline for comparing the functional impact of terminal chlorine substitution. When interpreted alongside data from JWH-122 halogen series studies, where the chlorine analog demonstrated the highest CB1 potency among halogens , 5-chloro THJ-018 becomes a valuable tool for dissecting the electronic and steric contributions of halogen substituents to CB1 receptor activation.

In Vitro Metabolism Studies: Validating Cross-Laboratory Biotransformation Assays Using a Halogenated Substrate

The comprehensive characterization of 5-chloro THJ-018's in vitro metabolism—23 biotransformation products identified via LC-QTOF-MS using pooled human liver microsomes and cytosol, including 5 glucuronidated and 3 sulfated conjugates —makes this compound an ideal substrate for validating and benchmarking new in vitro metabolism workflows. Laboratories developing suspect and non-target screening approaches for new psychoactive substances (NPS) can use the published metabolic map of 5-chloro THJ-018 as a known reference to verify their data processing pipelines (e.g., Metabolynx, UNIFI, MZmine). The orthogonal confirmation of both phase I (hydroxylation, oxidative dechlorination, dihydrodiol formation) and phase II (glucuronidation, sulfation) pathways provides a rich dataset against which the sensitivity and specificity of novel bioinformatics tools can be benchmarked, ensuring robust performance before application to unknown NPS.

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